molecular formula C21H28N4O B3879656 1-(2-phenylethyl)-4-[1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]piperidine

1-(2-phenylethyl)-4-[1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]piperidine

Cat. No. B3879656
M. Wt: 352.5 g/mol
InChI Key: WWLVUEHVDNQDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenylethyl)-4-[1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]piperidine is a chemical compound that is commonly known as PEP. This compound has been the subject of numerous scientific studies due to its potential applications in the field of medicine. PEP is known to have a wide range of biochemical and physiological effects, which make it an interesting compound to study. In

Mechanism of Action

PEP acts as a selective dopamine reuptake inhibitor. It inhibits the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels is thought to be responsible for PEP's ability to reduce drug-seeking behavior in animal models of addiction. PEP also acts as a serotonin and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, which are involved in the regulation of mood.
Biochemical and Physiological Effects:
PEP has a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels is thought to be responsible for PEP's ability to reduce drug-seeking behavior in animal models of addiction. PEP has also been shown to have antidepressant and anxiolytic effects, which are thought to be due to its ability to increase the levels of serotonin and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

PEP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in good yields. PEP is also relatively easy to administer to animals, which makes it a useful tool for studying the effects of dopamine, serotonin, and norepinephrine in the brain. However, PEP also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. PEP also has a relatively low binding affinity for dopamine transporters, which can make it less effective than other dopamine reuptake inhibitors.

Future Directions

There are several future directions for research on PEP. One of the most promising directions is in the development of new treatments for addiction. PEP has shown promising results in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans. Another future direction is in the development of new treatments for depression and anxiety. PEP has shown antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a treatment for depression and anxiety in humans. Finally, further research is needed to determine the long-term effects of PEP on the brain and its potential for abuse.

Scientific Research Applications

PEP has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of PEP is in the treatment of addiction. PEP has been shown to reduce drug-seeking behavior in animal models of addiction. This effect is thought to be due to PEP's ability to modulate the activity of dopamine in the brain. PEP has also been studied for its potential applications in the treatment of depression and anxiety. Studies have shown that PEP can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood.

properties

IUPAC Name

[3-[1-(2-phenylethyl)piperidin-4-yl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c26-21(20-6-11-22-23-20)25-15-10-19(16-25)18-8-13-24(14-9-18)12-7-17-4-2-1-3-5-17/h1-6,11,18-19H,7-10,12-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLVUEHVDNQDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CCN(C2)C(=O)C3=CC=NN3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-phenylethyl)-4-[1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]piperidine
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1-(2-phenylethyl)-4-[1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]piperidine
Reactant of Route 3
1-(2-phenylethyl)-4-[1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]piperidine
Reactant of Route 4
1-(2-phenylethyl)-4-[1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]piperidine
Reactant of Route 5
1-(2-phenylethyl)-4-[1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]piperidine
Reactant of Route 6
1-(2-phenylethyl)-4-[1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]piperidine

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